2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
Description
The compound 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine features a 1,2,4-oxadiazole core linked to a pyrazine ring and an azetidine moiety substituted with a 4-(trifluoromethoxy)benzoyl group. This structure combines heterocyclic rigidity with lipophilic substituents, making it a candidate for pharmaceutical applications. Key features include:
Properties
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c18-17(19,20)27-12-3-1-10(2-4-12)16(26)25-8-11(9-25)15-23-14(24-28-15)13-7-21-5-6-22-13/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZDEMDUQUBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Components
The target molecule can be dissected into three primary subunits:
- Azetidine core functionalized with a 4-(trifluoromethoxy)benzoyl group.
- 1,2,4-Oxadiazole ring serving as a linker between the azetidine and pyrazine units.
- Pyrazine ring substituted at the 2-position with the oxadiazole-azetidine assembly.
Successful synthesis requires sequential construction of these subunits, followed by regioselective coupling. Below, we analyze methodologies for each segment.
Synthesis of the Azetidine Core
Azetidine Ring Formation
Azetidine, a four-membered nitrogen heterocycle, is synthesized via intramolecular cyclization of 1,3-diaminopropanes or γ-amino alcohols. Recent advances employ Staudinger-type reactions between imines and ketenes, yielding azetidinones that are subsequently reduced. For example, 3-azetidinyl derivatives are accessible through Pd-catalyzed C–N coupling, as demonstrated in the preparation of JAK1 inhibitors.
Functionalization with 4-(Trifluoromethoxy)benzoyl Group
Introducing the 4-(trifluoromethoxy)benzoyl moiety necessitates acylation of the azetidine nitrogen. Schotten-Baumann conditions (benzoyl chloride, aqueous NaOH) are effective, though trifluoromethoxy groups demand careful handling due to hydrolytic sensitivity. Alternatively, HATU/DIPEA-mediated coupling of 4-(trifluoromethoxy)benzoic acid with azetidine precursors achieves high yields (75–85%) while minimizing side reactions.
Construction of the 1,2,4-Oxadiazole Ring
Classical Amidoxime-Acyl Chloride Cyclization
The Tiemann-Krüger method remains foundational, involving condensation of amidoximes with acyl chlorides. For instance, treating 3-azetidinylamidoxime with pyrazine-2-carbonyl chloride forms the 1,2,4-oxadiazole ring. However, this route often suffers from low yields (30–50%) and requires harsh conditions (refluxing toluene, 12–24 h).
One-Pot Synthesis in Superbase Media
Baykov et al. developed a NaOH/DMSO-mediated protocol, enabling room-temperature cyclization of amidoximes with methyl/ethyl esters. Applied to our target, this method could couple 3-azetidinylamidoxime and pyrazine-2-carboxylic acid methyl ester, achieving yields up to 70% with reduced reaction times (4–6 h).
Vilsmeier Reagent Activation
Zarei’s approach activates carboxylic acids using Vilsmeier reagent (POCl₃/DMF), facilitating direct coupling with amidoximes. This method is advantageous for acid-sensitive substrates like trifluoromethoxy-bearing intermediates, delivering 80–90% yields under mild conditions.
Table 1: Comparison of 1,2,4-Oxadiazole Synthesis Methods
| Method | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Tiemann-Krüger | Toluene, reflux | 30–50 | 12–24 | |
| NaOH/DMSO | RT, superbase | 60–70 | 4–6 | |
| Vilsmeier Activation | DCM, 0–5°C | 80–90 | 2–3 |
Pyrazine Ring Functionalization
Direct Substitution at Pyrazine C-2 Position
Pyrazine’s electron-deficient nature permits nucleophilic aromatic substitution (SNAr) at the 2-position. Reacting 2-cyanopyrazine with hydroxylamine yields 2-amidoximepyrazine, a precursor for oxadiazole formation. However, competing side reactions at C-3/C-5 positions necessitate directed ortho-metalation strategies using LDA/TMEDA to enhance regioselectivity.
Cross-Coupling Approaches
Final Assembly and Optimization
Sequential Coupling Strategy
- Step 1 : Synthesize 1-[4-(trifluoromethoxy)benzoyl]azetidin-3-amine via reductive amination of azetidinone with 4-(trifluoromethoxy)benzaldehyde.
- Step 2 : Convert the amine to amidoxime using hydroxylamine hydrochloride.
- Step 3 : Cyclize with pyrazine-2-carbonyl chloride under Vilsmeier conditions to form the oxadiazole.
- Step 4 : Purify via recrystallization (MeOH/H₂O) to obtain the final compound.
Challenges in Scalability
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups may allow it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycles
All analogs share the 1,2,4-oxadiazole core but differ in substituents and secondary rings:
*Calculated from molecular formula (estimated C₁₈H₁₄F₃N₅O₃).
†Based on molecular formula in .
Substituent Analysis
- Azetidine vs.
- Trifluoromethoxy Group: Present in the target compound and ’s analog, this group increases lipophilicity (logP) and metabolic stability compared to non-halogenated derivatives .
- Pyrazine vs. Piperidine : Pyrazine (aromatic, planar) may enhance π-π stacking interactions in biological targets compared to aliphatic piperidine .
Biological Activity
The compound 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule featuring a unique combination of functional groups. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound includes:
- Azetidine ring
- Oxadiazole ring
- Trifluoromethoxybenzoyl group
- Pyrazine moiety
This structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory effects
The specific biological activities of this compound are still under investigation, but preliminary studies suggest significant potential.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cancer and inflammation.
- Reactive Oxygen Species (ROS) Regulation : The compound may affect oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds to establish a baseline for expected biological activity.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10.5 | |
| Compound B | Antimicrobial | 5.0 | |
| Compound C | Anti-inflammatory | 15.0 |
Case Study: Anticancer Activity
A study evaluating a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism was attributed to the induction of apoptosis through ROS generation and modulation of cell cycle regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
